Superior Xanthine Oxidase Inhibition: 1H-Indole-3-Carbaldehyde Outperforms Simple Indole and 4-Hydroxybenzaldehyde
In a head-to-head enzymatic evaluation, 1H-indole-3-carbaldehyde demonstrated strong xanthine oxidase (XO) inhibitory activity with an IC50 of 13.36 ± 0.39 μM. In contrast, simple indole exhibited only 44.3% inhibition at 50 μg/mL, and 4-hydroxybenzaldehyde, a structural analog lacking the indole ring, showed 50.75% inhibition at the same concentration [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 13.36 ± 0.39 μM |
| Comparator Or Baseline | Indole: 44.3% inhibition at 50 μg/mL; 4-hydroxybenzaldehyde: 50.75% inhibition at 50 μg/mL |
| Quantified Difference | ~3- to 5-fold lower IC50 value compared to percent inhibition thresholds |
| Conditions | In vitro enzyme assay using purified xanthine oxidase; substrate: xanthine; detection: electrochemical biosensing |
Why This Matters
This quantitative superiority establishes 1H-indole-3-carbaldehyde as a validated starting point for developing potent XO inhibitors for gout therapy, whereas indole or simple phenolics would require substantial additional optimization.
- [1] Gómez-Betancur, I., et al. (2019). Marine Drugs, 17(7), 401. View Source
